Lobatin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

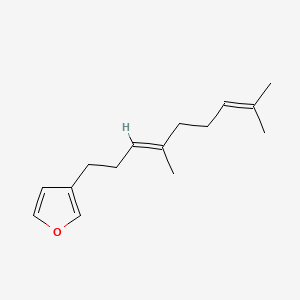

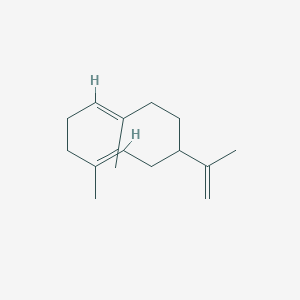

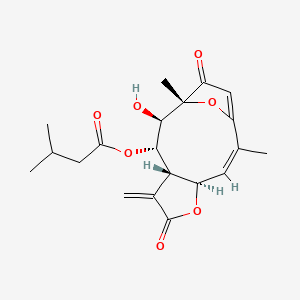

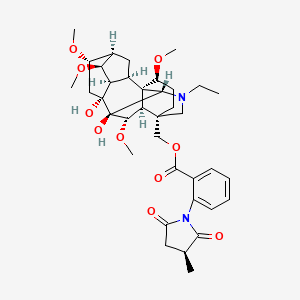

Lobatin B is a furanoheliangolide sesquiterpene lactone . It was isolated from the traditional medicinal plant Neurolaena lobata . It has been found to have significant anti-inflammatory activity .

Synthesis Analysis

This compound is structurally related to compound 3, as confirmed by the analysis of the 1H and 13C NMR spectra . The presence of an isovaleroyl group and two quaternary carbon-bonded methyl groups was revealed in the 1H and 13C NMR spectra .Molecular Structure Analysis

The this compound molecule contains a total of 53 bonds . There are 29 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 five-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

This compound has been found to inhibit the expression of NPM/ALK, JunB, and PDGF-Rβ . It also attenuates the proliferation of ALCL cells by arresting them in late M phase .- Inhibition of NPM/ALK, thereby providing high specificity in combating the most prevalent fusion protein occurring in ALCL .

- Inhibition of NF-κB, thereby not affecting normal cells with low constitutive NF-κB activity . This property also inhibits tumour cell intravasation into the lymphatic system .

科学的研究の応用

Phyto-pharmacological Properties

Lobatin B is a phytochemical derived from Urena lobata L., a medicinal plant known for its wide range of therapeutic properties. Scientific research has identified several important flavonoids, glycosides, and terpenoids in U. lobata, suggesting its potential as a good source of therapeutic phytochemicals. The plant exhibits promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, anti-diarrheal, anti-diabetic, anti-hyperlipidemic, and neuropharmacological effects (Islam & Uddin, 2017).

Cardiovascular Effects

Pueraria lobata, another source of this compound, is traditionally used for its cardiovascular system effects. It's widely utilized either alone or combined with other herbal ingredients for treating cardiovascular diseases in China. Research highlights its ability to exhibit bidirectional regulation on blood pressure and heart rate, increasing coronary flow, protecting against myocardial ischemia, inhibiting platelet adhesion and aggregation, and promoting angiogenesis (Shengmao Li et al., 2011).

Safety and Hazards

特性

CAS番号 |

84754-02-9 |

|---|---|

分子式 |

C20H24O7 |

分子量 |

376.4 g/mol |

IUPAC名 |

[(2Z,4R,8S,9S,10R,11R)-10-hydroxy-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 3-methylbutanoate |

InChI |

InChI=1S/C20H24O7/c1-9(2)6-15(22)26-17-16-11(4)19(24)25-13(16)7-10(3)12-8-14(21)20(5,27-12)18(17)23/h7-9,13,16-18,23H,4,6H2,1-3,5H3/b10-7-/t13-,16+,17+,18-,20+/m1/s1 |

InChIキー |

JXMKTEYFXIBRKC-BXRXTLJPSA-N |

異性体SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

SMILES |

CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |

同義語 |

lobatin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1239629.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)